3-Bromo-4-butylpyridine (CAS 85452-83-1) is a highly versatile, lipophilic halogenated heterocycle utilized extensively as a precursor in transition-metal-catalyzed cross-coupling and C-H functionalization workflows. Featuring a reactive bromine atom at the 3-position and a solubilizing, sterically demanding butyl chain at the 4-position, this compound serves as a critical intermediate for synthesizing complex 1,1-diarylalkanes, conformationally restricted pharmaceutical active ingredients, and advanced organic materials. Its primary procurement value lies in its dual functionality: the bromine enables selective Suzuki, Heck, and Stille couplings, while the butyl group enhances solubility in non-polar media and governs the steric environment of the resulting coupled products [1].
Substituting 3-bromo-4-butylpyridine with shorter-chain homologs like 3-bromo-4-methylpyridine or the unsubstituted 3-bromopyridine fundamentally alters both reaction efficiency and product characteristics. In late-stage functionalization, the length of the alkyl chain directly impacts the stability and yield of transient intermediates; for instance, shorter chains are more prone to lower yields and side reactions during heterobenzylic C-H activation. Furthermore, the absence of the butyl group drastically reduces the compound's lipophilicity, complicating extraction protocols in large-scale syntheses and failing to provide the necessary steric bulk required to restrict rotation in sterically demanding biaryl ligand frameworks [1].
In comparative studies of polar C-H chlorination strategies utilizing trifluoromethanesulfonyl chloride (TfCl) and a mild base, the length of the alkyl chain on the pyridine ring significantly influenced the efficiency of monochlorination. 3-Bromo-4-butylpyridine demonstrated higher processability, yielding the desired heterobenzylic chloride at an 85% calibrated NMR yield. In contrast, the shorter-chain analog 3-bromo-4-methylpyridine achieved only a 70% yield under identical conditions, with the remaining mass balance often lost to less efficient conversion or side reactions [1].
| Evidence Dimension | Calibrated NMR yield of heterobenzylic chloride |
| Target Compound Data | 85% yield (3-Bromo-4-butylpyridine) |
| Comparator Or Baseline | 70% yield (3-Bromo-4-methylpyridine) |
| Quantified Difference | 15% absolute higher yield |
| Conditions | 10 mol% TfCl, 90 °C, 16 h, polar mechanism |
Higher precursor conversion efficiency reduces waste and simplifies purification when generating complex azaheterobenzyl chlorides for downstream nucleophilic or cross-electrophile couplings.
The incorporation of the 4-butyl chain significantly shifts the partition coefficient of the pyridine core compared to its less substituted analogs. Based on standard predictive models, 3-bromo-4-butylpyridine exhibits a LogP of approximately 3.4, whereas 3-bromopyridine has a LogP of roughly 1.5, and 3-bromo-4-methylpyridine sits near 2.0. This increase of over 1.4 log units translates to exponentially greater solubility in non-polar hydrocarbon solvents (e.g., hexanes, toluene) and drastically improves partitioning into the organic phase during aqueous workups [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
| Target Compound Data | ~3.4 |
| Comparator Or Baseline | ~2.0 (3-bromo-4-methylpyridine) and ~1.5 (3-bromopyridine) |
| Quantified Difference | >1.4 log units higher lipophilicity |
| Conditions | Standard predictive lipophilicity modeling |
Enhanced lipophilicity streamlines large-scale extraction processes and ensures complete dissolution in non-polar catalytic systems, preventing premature precipitation of intermediates.
During transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings) at the 3-position, the adjacent 4-butyl group provides substantial ortho-steric hindrance compared to unsubstituted 3-bromopyridine. This steric bulk is critical for restricting the free rotation of the newly formed biaryl bond, an essential feature when designing conformationally restricted ligands or specific receptor antagonists. The butyl chain's larger spatial profile compared to a methyl group ensures a more rigid conformational lock in the target molecule [1].
| Evidence Dimension | Ortho-steric bulk (A-value proxy) |
| Target Compound Data | Butyl group (high steric encumbrance) |
| Comparator Or Baseline | Hydrogen (3-bromopyridine, minimal encumbrance) |
| Quantified Difference | Significant restriction of biaryl bond rotation |
| Conditions | Post-cross-coupling biaryl system |
Procurement of the 4-butyl variant is necessary when downstream applications require a specific steric pocket fit or restricted rotational freedom that shorter chains or unsubstituted rings cannot provide.
Benefiting from its high yield in heterobenzylic C-H chlorination, 3-bromo-4-butylpyridine is a highly effective starting material for generating azaheterobenzyl chlorides. These intermediates are subsequently used in Ni-catalyzed cross-electrophile couplings to synthesize complex 1,1-diarylalkane frameworks, which are valuable in pharmaceutical discovery [1].
The ortho-steric bulk provided by the 4-butyl group adjacent to the 3-bromo coupling site makes this compound highly suitable for synthesizing conformationally restricted active pharmaceutical ingredients, such as specific receptor antagonists where precise spatial arrangement of the biaryl axis is required for target binding [2].
Due to its significantly higher LogP compared to 3-bromopyridine, 3-bromo-4-butylpyridine is an excellent precursor for synthesizing highly lipophilic bipyridine or terpyridine ligands. These ligands ensure that the resulting homogeneous transition-metal catalysts remain fully soluble in non-polar organic solvents during industrial-scale transformations [3].